molecular formula C20H15N3O4 B2763996 (E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620106-39-0

(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2763996
CAS No.: 620106-39-0
M. Wt: 361.357
InChI Key: NQXJKJVKAFPXQC-SDNWHVSQSA-N
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Description

(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a synthetic chemical building block designed for research and development applications. As a cyanoacrylate derivative incorporating a pyrido[1,2-a]pyrimidinone core, this compound is of significant interest in medicinal chemistry and materials science. Cyanoacrylate subunits are widely recognized as key components in the development of polymers and adhesives . Furthermore, molecules featuring a pyrido[1,2-a]pyrimidinone scaffold, such as certain pyrimidinedione derivatives, are actively investigated in pharmaceutical research for their potential biological activities, including in oncology . The specific structure of this reagent, combining an electron-withdrawing cyanoacrylate group with a heteroaromatic system, also makes it a candidate for exploration in advanced materials, such as in the design of molecular systems for optoelectronics, given that thiophene-based cyanoacrylates have been studied for use in dye-sensitized solar cells (DSSCs) . Researchers can utilize this compound as a versatile intermediate for constructing more complex heterocyclic systems or in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-13-6-5-7-15(10-13)27-18-16(11-14(12-21)20(25)26-2)19(24)23-9-4-3-8-17(23)22-18/h3-11H,1-2H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXJKJVKAFPXQC-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrido[1,2-a]pyrimidine core, which is known for various biological activities, particularly in the fields of oncology and infectious diseases. The compound's molecular formula is C20H15N3O4, and it has a molecular weight of 361.357 g/mol.

Chemical Structure

The structural formula can be represented as follows:

C20H15N3O4\text{C}_{20}\text{H}_{15}\text{N}_3\text{O}_4

This compound features multiple functional groups that contribute to its biological activity, including a cyano group and an acrylate moiety.

Antimicrobial Properties

Research has indicated that compounds containing the pyrido[1,2-a]pyrimidine structure exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Activity

The biological activity of this compound has been explored in the context of cancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, some derivatives have been shown to inhibit the proliferation of human breast cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Pyrido[1,2-a]pyrimidine derivatives have been studied for their ability to inhibit kinases and other enzymes involved in cancer progression and inflammation. The binding affinity and specificity towards these targets are crucial for their therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrido[1,2-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting significant antimicrobial activity.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by over 70% at concentrations of 25 µM after 48 hours of treatment. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.

Study 3: Enzyme Inhibition Profile

Research focusing on enzyme inhibition found that certain derivatives could effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The IC50 values ranged from 5 to 15 µM, indicating strong inhibitory potential.

Table 1: Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (µM)
Compound AAntimicrobialS. aureus15
Compound BAnticancerMCF-7 Breast Cancer Cells25
Compound CEnzyme InhibitionCDK Inhibition10

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Study 1Antimicrobial EfficacySignificant activity against E. coli and S. aureus
Study 2Anticancer ActivityInduced apoptosis in MCF-7 cells
Study 3Enzyme InhibitionInhibited CDKs with IC50 values between 5–15 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituents on the pyrido[1,2-a]pyrimidinone core or the ester/cyano groups. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-(m-tolyloxy), 3-(E-cyanoacrylate) C₂₁H₁₇N₃O₄ 375.38 Reference structure
Methyl (E)-2-cyano-3-(2-pyridyl)acrylate 2-pyridyl C₁₀H₈N₂O₂ 188.18 Pyridyl vs. pyrido[1,2-a]pyrimidinone core
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate 4-methoxyphenoxy, ethyl ester C₂₃H₂₁N₃O₅ 419.43 Ethyl ester vs. methyl ester; 4-OCH₃ vs. m-tolyl
(E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile Benzo[d]thiazol-2-yl, acrylonitrile C₂₆H₁₈N₄O₂S 450.52 Acrylonitrile vs. cyanoacrylate; benzo[d]thiazole substitution
(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate 2,3-dimethylphenoxy C₂₂H₁₉N₃O₄ 389.40 2,3-Dimethylphenoxy vs. m-tolyloxy

Key Observations:

Aromatic Substituents: The m-tolyloxy group (target) differs from 4-methoxyphenoxy or 2,3-dimethylphenoxy in steric bulk and electronic effects. Meta-substitution may reduce steric hindrance compared to ortho-substituted analogues.

Core Modifications: Pyridyl-substituted cyanoacrylates (e.g., ) lack the fused pyrimidinone ring, simplifying the scaffold but likely reducing binding affinity to biological targets reliant on hydrogen bonding with the pyrimidinone carbonyl.

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Confirm E-configuration via coupling constants (J ≈ 12–16 Hz for trans α,β-unsaturated esters).
    • ¹³C NMR : Identify cyano (δ ~110–120 ppm) and ester carbonyl (δ ~165–170 ppm) signals.
  • IR spectroscopy : Detect C≡N stretch (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray diffraction (XRD) : Resolve stereochemistry and crystal packing .

How can researchers resolve discrepancies in crystallographic data for polymorphs?

Q. Advanced

  • Refinement tools : Use SHELX programs (e.g., SHELXL) to refine crystal structures, adjusting parameters like thermal displacement and occupancy .
  • Comparative analysis : Check unit cell parameters (a, b, c angles) and space groups across polymorphs.
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O···H–N) via Mercury software to explain stability differences .
  • Temperature studies : Perform variable-temperature XRD to assess thermal expansion effects on lattice parameters .

What strategies elucidate supramolecular interactions in this compound?

Q. Advanced

  • Single-crystal XRD : Map π-π stacking between pyrido-pyrimidinone and m-tolyloxy groups.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • DFT calculations : Model electrostatic potential surfaces to predict interaction sites (e.g., electron-deficient cyano group).

How is the E-configuration of the acrylate group confirmed experimentally?

Q. Basic

  • NOESY NMR : Observe spatial proximity between the pyrido-pyrimidinone ring and acrylate substituents. In the E-isomer, these groups are trans, leading to no cross-peaks .
  • XRD : Directly visualize the spatial arrangement of substituents .

What challenges arise in achieving high enantiomeric purity during synthesis?

Q. Advanced

  • Isomerization control : Avoid prolonged heating to prevent Z-isomer formation. Use chiral auxiliaries or asymmetric catalysis.
  • Analytical methods : Employ chiral HPLC with polysaccharide columns or polarimetry to monitor enantiomeric excess .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may reduce racemization compared to ethanol .

Which solvents and conditions favor recrystallization?

Q. Basic

  • Solvents : Ethanol, methanol/water mixtures, or DMF/ethyl acetate gradients.
  • Conditions : Slow evaporation at room temperature or gradient cooling (e.g., 4°C to –20°C) to isolate stable polymorphs .

How can low yields in Knoevenagel condensation be addressed?

Q. Advanced

  • Catalyst screening : Test bases like DBU or ionic liquids for improved efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C vs. 12 hrs reflux) .
  • Solvent choice : Switch to toluene with molecular sieves to remove water and shift equilibrium .

Which functional groups dictate the compound’s reactivity?

Q. Basic

  • Cyano group : Electron-withdrawing nature activates the α-position for nucleophilic attacks.
  • Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.
  • Pyrido-pyrimidinone ring : Participates in hydrogen bonding via the 4-oxo group.
  • m-Tolyloxy substituent : Steric hindrance influences regioselectivity in reactions .

How do substituent modifications impact biological activity?

Q. Advanced

  • SAR studies : Replace m-tolyloxy with electron-withdrawing groups (e.g., 4-fluorophenoxy) to enhance binding to kinase targets .
  • Molecular docking : Simulate interactions with ATP-binding pockets using AutoDock Vina.
  • LogP adjustments : Modify the ester (e.g., ethyl to methyl) to optimize membrane permeability .

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